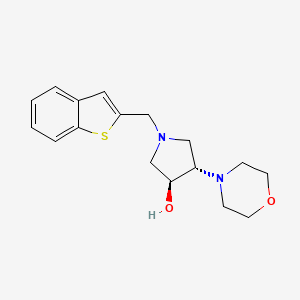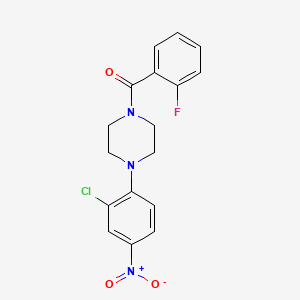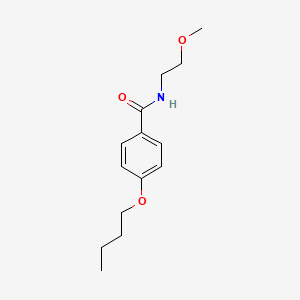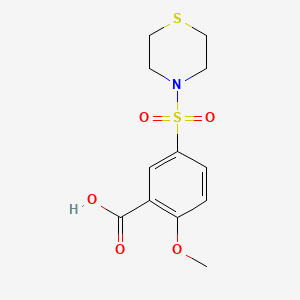
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a benzothiophene moiety, a morpholine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the benzothiophene moiety, the morpholine ring, and the pyrrolidine ring. The key steps may include:
Formation of Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde.
Formation of Morpholine Ring: This involves the reaction of diethanolamine with a suitable halogenated compound.
Formation of Pyrrolidine Ring: This can be synthesized via the reaction of a suitable amine with a dihalogenated compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-piperidin-4-ylpyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-azepan-4-ylpyrrolidin-3-ol: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-16-12-18(11-15(16)19-5-7-21-8-6-19)10-14-9-13-3-1-2-4-17(13)22-14/h1-4,9,15-16,20H,5-8,10-12H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKZTFJXAADOIP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4926635.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B4926685.png)
![(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4926699.png)
![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4926706.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide](/img/structure/B4926729.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
